1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium core substituted with hydroxyethyl and triphenyl groups, and it is paired with a tetrafluoroborate anion. Pyridinium salts are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves the quaternization of 2,4,6-triphenylpyridine with 2-chloroethanol in the presence of a base, followed by anion exchange with tetrafluoroboric acid. The reaction conditions generally include:
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Quaternization Reaction
Reactants: 2,4,6-triphenylpyridine and 2-chloroethanol
Catalyst: Base (e.g., potassium carbonate)
Solvent: Aprotic solvent (e.g., acetonitrile)
Temperature: Reflux conditions
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Anion Exchange
Reactant: Tetrafluoroboric acid
Solvent: Water or methanol
Temperature: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium core can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving nucleophilic substitutions and oxidations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets through its pyridinium core and hydroxyethyl group. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran
- 1-(2-Hydroxyethyl)piperidine-1-carboxylate
- 2,4,6-Triphenylpyridine
Uniqueness
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is unique due to its combination of a pyridinium core with hydroxyethyl and triphenyl groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NO.BF4/c27-17-16-26-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(26)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19,27H,16-17H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPNSIFGMFMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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